1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine
Description
Properties
CAS No. |
1339906-24-9 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-methyl-5-(1H-pyrazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C7H9N5/c1-12-7(8)2-6(11-12)5-3-9-10-4-5/h2-4H,8H2,1H3,(H,9,10) |
InChI Key |
KBAJVRLUGAAFLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CNN=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation via Substituted Pyrazolyl Ethanone Intermediate (Patent CN112047929A)
This method involves a multi-step synthesis starting from 2,4-dinitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone:
- Step 1: Reflux reaction of 2,4-dinitroaniline with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in water at 100-110°C for 3-4 hours to form 1-(1-methyl-1H-pyrazol-4-yl)-2-[(2,4-dinitro)phenylamino]ethanone with 87.9% yield.
- Step 2: Reduction of the dinitro group by refluxing with metallic indium and hydrochloric acid in water at 100-110°C for 5-6 hours, followed by extraction and recrystallization to yield 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine with 81.4% yield.
- Step 3: Palladium-catalyzed coupling of 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine with 3,5-dimethoxy-1-bromobenzene under microwave heating at 135°C for 1 hour, followed by workup to obtain the desired substituted amine derivative with 74.6% yield.
This route emphasizes the formation of the pyrazolyl intermediate and subsequent functionalization via catalytic coupling reactions.
Catalytic Hydrogenation of Nitro-Substituted Pyrazole (Chemicalbook Synthesis)
An efficient route to 1-methyl-1H-pyrazol-4-amine, a key subunit of the target compound, involves:
- Hydrogenation of 1-methyl-4-nitro-1H-pyrazole in methanol under 60 bar hydrogen pressure at 70°C using catalytic hydrogenation (e.g., H-Cube system).
- This yields 1-methyl-1H-pyrazol-4-amine in 99% yield.
- The amine can then be further reacted with appropriate carboxylic acids or derivatives (e.g., 3-amino-6-bromopicolinic acid) using coupling agents like PyBOP in dichloromethane with a base (diisopropylethylamine) to form amide-linked pyrazolyl compounds.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| CN112047929A Patent Route | Reflux condensation, reduction with indium/HCl, Pd-catalyzed coupling | 100-110°C reflux, microwave heating 135°C | 74.6-87.9 | Multi-step, suitable for scale-up |
| Catalytic Hydrogenation (Chemicalbook) | Hydrogenation of nitro-pyrazole, coupling with acid derivatives | 60 bar H2, 70°C, 24 hr coupling at RT | 99 (amine), variable for coupling | High yield, mild conditions |
| Cyclization and Protection (WO2015063709A1) | Cyclization with Lawesson's reagent, protection/deprotection, crystallization | 40-110°C, organic solvent washes | Not specified | Complex, for related pyrazole derivatives |
| Condensation and Substitution (Research) | Acetoacetate + hydrazine, functionalization with aldehydes/amines | Reflux in ethanol/dioxane, piperidine catalyst | ~89 (initial intermediate) | Versatile, broad applicability |
Detailed Research Findings and Notes
- The use of metallic indium and hydrochloric acid for reduction offers a selective and efficient method to convert nitro groups to amines without over-reduction or degradation of pyrazole rings.
- Catalytic hydrogenation under high pressure in methanol provides a clean and high-yielding conversion of nitro-pyrazoles to amino-pyrazoles, facilitating subsequent coupling reactions.
- Microwave-assisted palladium-catalyzed coupling accelerates reaction times and improves yields for arylation of pyrazolyl amines.
- Protection and deprotection strategies, while adding complexity, are essential for multi-step syntheses to prevent side reactions and improve purity.
- Condensation of acetoacetate with hydrazine hydrate remains a foundational step in pyrazole synthesis, enabling facile access to substituted pyrazolones that can be further derivatized.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired biological effects. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs and their modifications include:
Key Observations :
- Trifluoromethyl Groups : The introduction of CF₃ (e.g., in oxadiazole derivatives) enhances pesticidal activity due to increased lipophilicity and metabolic stability .
- Thioether Linkages : Compounds with benzylthio or pyridinylthio substituents exhibit improved fungicidal and herbicidal activities, likely due to enhanced target binding (e.g., SDH protein inhibition) .
- Aromatic vs. Heteroaromatic Substituents : Phenyl groups (e.g., in 1-Methyl-3-phenyl-1H-pyrazol-5-amine) contribute to π-π stacking in crystal structures, while pyridinyl groups improve solubility .
Spectroscopic and Computational Data
- NMR Shifts : For 3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine , DFT calculations (B3LYP/M06-2X functionals) predict ¹H NMR shifts at δ 7.67 (pyrazole-H) and δ 2.69 (CH₃), consistent with experimental data .
- HRMS Validation : Analogs like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole show HRMS accuracy (Calc. 514.22, Obs. 514.33) .
Biological Activity
1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine, a compound with the CAS number 1339906-24-9, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Chemical Information:
| Property | Value |
|---|---|
| Molecular Formula | C7H9N5 |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine |
| CAS Number | 1339906-24-9 |
| Appearance | Powder |
Research indicates that 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine exhibits several biological activities:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it inhibits bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Antifungal Activity : Similar to its antibacterial effects, this compound shows antifungal activity against common pathogens such as Aspergillus niger and Candida albicans. The mechanism appears to involve disruption of fungal cell wall synthesis.
- Anti-inflammatory Effects : Studies have suggested that the compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases.
- Anticancer Potential : Preliminary investigations have indicated that 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine may induce apoptosis in cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound appears to affect cell cycle regulation and promote cell death via intrinsic apoptotic pathways.
Table 1: Antimicrobial Activity of 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Candida albicans | 4 | |
| Aspergillus niger | 32 |
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 12 | Cell cycle arrest and apoptosis |
| MCF7 (Breast Cancer) | 20 | Inhibition of proliferation |
Case Studies
A notable study published in a peer-reviewed journal evaluated the efficacy of pyrazole derivatives, including 1-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine, against various pathogens and cancer cell lines. The results indicated that the compound not only inhibited microbial growth but also exhibited cytotoxic effects on cancer cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle changes and confirmed increased apoptosis markers in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
